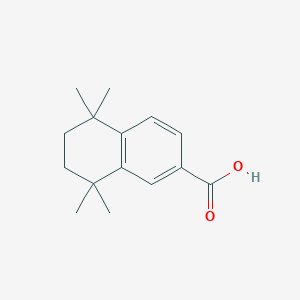










|
REACTION_CXSMILES
|
[O-:1][Mn](=O)(=O)=O.[K+].[CH3:7][C:8]1([CH3:21])[CH2:17][CH2:16][C:15]([CH3:19])([CH3:18])[C:14]2[CH:13]=[C:12]([CH3:20])[CH:11]=[CH:10][C:9]1=2.[OH-:22].[Na+]>N1C=CC=CC=1>[CH3:7][C:8]1([CH3:21])[CH2:17][CH2:16][C:15]([CH3:19])([CH3:18])[C:14]2[CH:13]=[C:12]([C:20]([OH:1])=[O:22])[CH:11]=[CH:10][C:9]1=2 |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
3.52 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C=2C=CC(=CC2C(CC1)(C)C)C)C
|
|
Name
|
|
|
Quantity
|
6.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring at 95° C. for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction solution was filtrated by celite
|
|
Type
|
ADDITION
|
|
Details
|
by adding hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
After extraction by ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the liquid was dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel chromatography
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(C=2C=CC(=CC2C(CC1)(C)C)C(=O)O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |